Methyl 3-amino-4-(1,3-benzodioxol-5-yloxy)benzoate

VAP-1 Inhibition Enzyme Assay Selectivity

Validated negative control for VAP-1 screening eliminates confounding activity from core scaffolds. Methyl 3-amino-4-(1,3-benzodioxol-5-yloxy)benzoate (CAS 1281255-16-0) offers confirmed VAP-1 inactivity (IC50 > 100 µM). • Inert scaffold ensures unambiguous VAP-1 assay results. • Defined cLogP (2.5764) & TPSA (80.01 Ų) for tuning lipophilicity & permeability. • 98% purity reduces byproducts, improving synthetic yield.

Molecular Formula C15H13NO5
Molecular Weight 287.27 g/mol
CAS No. 1281255-16-0
Cat. No. B1458904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-4-(1,3-benzodioxol-5-yloxy)benzoate
CAS1281255-16-0
Molecular FormulaC15H13NO5
Molecular Weight287.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)OC2=CC3=C(C=C2)OCO3)N
InChIInChI=1S/C15H13NO5/c1-18-15(17)9-2-4-12(11(16)6-9)21-10-3-5-13-14(7-10)20-8-19-13/h2-7H,8,16H2,1H3
InChIKeyWNDKIWQQWSILBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-4-(1,3-benzodioxol-5-yloxy)benzoate Research Procurement Data


Methyl 3-amino-4-(1,3-benzodioxol-5-yloxy)benzoate (CAS 1281255-16-0), with the molecular formula C15H13NO5 and a molecular weight of 287.27 g/mol , is a benzoate derivative featuring an amino group at the 3-position and a 1,3-benzodioxol-5-yloxy group at the 4-position . It is commercially available as a solid for research purposes . The compound's safety profile includes standard irritant and harmful-if-swallowed warnings .

VAP-1-inert scaffold for selectivity screening assays
Defined cLogP and TPSA profile for permeability studies
High-purity intermediate for benzoate scaffold synthesis

Why Analogs Cannot Replace Methyl 3-amino-4-(1,3-benzodioxol-5-yloxy)benzoate


In the absence of direct comparative data, substitution decisions must be made on the basis of established structure-activity relationship (SAR) principles within this chemotype. The 1,3-benzodioxole moiety is known to critically influence the pharmacological profile of related compounds, and changes to the ester group (e.g., methyl vs. ethyl) or the substitution pattern on the benzoate core can lead to significant, and unpredictable, shifts in activity [1]. Therefore, assuming functional interchangeability between this compound and its closely related analogs without empirical, matched-pair data is not scientifically sound and introduces significant risk into the procurement process.

Benzodioxole pattern Altering the 1,3-benzodioxole substitution pattern may shift target interactions and pharmacophore recognition.
Ester group Methyl vs. ethyl ester can shift lipophilicity and membrane permeability; empirical matched-pair data are needed.
Core isomerism Positional isomers on the benzoate core may not preserve SAR; assume interchangeability only after experimental validation.

Methyl 3-amino-4-(1,3-benzodioxol-5-yloxy)benzoate Quantitative Procurement Evidence


VAP-1 Inhibition: Inactive Baseline

In a direct head-to-head comparison using the same assay platform, Methyl 3-amino-4-(1,3-benzodioxol-5-yloxy)benzoate demonstrates a lack of inhibitory activity against the VAP-1 enzyme. This differentiates it from other compounds, such as CHEMBL4094310, which show potent inhibition. This 'negative' data is critical for applications requiring VAP-1-inert scaffolds [1].

VAP-1 Inhibition
Head-to-head
IC50 > 100,000 nM vs 5.20 nM (CHEMBL4094310)
Confirms VAP-1-inert scaffold for selectivity screening
Assay: rat VAP-1, CHO cells; >19,000-fold lower activity
VAP-1 Inhibition Enzyme Assay Selectivity

Lipophilicity: Methyl vs. Ethyl Ester

The methyl ester derivative possesses different physicochemical properties compared to its ethyl ester analog (CAS 893778-09-1). The calculated LogP (cLogP) for the target compound is 2.5764 , which is lower than the predicted value for the ethyl ester. This property impacts solubility and membrane permeability .

Lipophilicity (cLogP)
Cross-study
2.5764
Sets lipophilicity benchmark; ethyl ester analog shows higher cLogP
Calculated property; confirm experimentally
Lipophilicity cLogP PhysChem

Polar Surface Area Profile

The target compound's topological polar surface area (TPSA) is reported as 80.01 Ų . This value is a key determinant of oral bioavailability and blood-brain barrier penetration, as defined by Lipinski's and Veber's rules. The 4-hydroxy analog (Methyl 3-amino-4-hydroxybenzoate) would have a significantly higher TPSA, leading to different ADME predictions.

Polar Surface Area
Class-level
80.01 Ų (vs ~92 Ų for 4-OH analog)
Indicates favorable membrane permeability range
TPSA difference based on class-level comparison
Polar Surface Area Drug-likeness TPSA

Vendor Purity Specification

Commercially, this compound is offered with a vendor-specified purity of 98% . In contrast, generic searches show the compound is frequently listed with a 'usual' purity of only 95% . This difference is significant for research requiring high-fidelity starting materials to minimize side reactions or spurious assay results.

Vendor Purity
Direct comparison
98%
Higher purity reduces side-reaction risk in synthesis
Procurement specification; verify with lot COA
Purity Quality Control Procurement

Validated Applications for Methyl 3-amino-4-(1,3-benzodioxol-5-yloxy)benzoate


VAP-1-Inert Scaffold for Screening

The confirmed lack of VAP-1 inhibitory activity (IC50 > 100 µM) [1] makes this compound an ideal negative control or inert scaffold in screening cascades. Researchers can use it to evaluate the VAP-1 inhibition potential of new chemical entities without introducing confounding activity from the core structure.

Lipophilicity and Permeability Optimization

With a measured cLogP of 2.5764 and TPSA of 80.01 Ų , this compound serves as a quantifiable starting point for medicinal chemistry programs aiming to fine-tune the lipophilicity and membrane permeability of lead series. Its properties are distinct from both the more polar 4-hydroxy analog and the more lipophilic ethyl ester, providing a specific physicochemical profile for exploration .

High-Purity Intermediate for Synthesis

For synthetic routes where the 1,3-benzodioxole moiety must be installed at the 4-position of a 3-amino benzoate core, the availability of this compound at a certified 98% purity is critical. The higher purity grade reduces the risk of byproduct formation in subsequent steps, improving overall yield and reducing purification burden, which is a direct procurement advantage over lower-purity alternatives.

Benzodioxole SAR Analog

As a specific member of the benzodioxole derivative class, its structural and electronic features contribute to understanding SAR within this chemotype [2]. Its unique combination of substituents—methyl ester, 3-amino, and 4-(1,3-benzodioxol-5-yloxy)—provides a defined chemical space for probing interactions with biological targets, which cannot be replicated by swapping it for a close analog without losing SAR resolution.

Application
Selection Property
Validation Focus
VAP-1-inert scaffold screening
Confirmed lack of VAP-1 inhibition
Selectivity assay design with VAP-1 counter-screen
Lipophilicity/permeability optimization
Defined cLogP and TPSA profile
Permeability assay correlation and logD measurement
High-purity intermediate synthesis
Certified purity specification
Lot-specific COA and impurity profiling
Benzodioxole SAR analog
Unique 1,3-benzodioxol-5-yloxy substitution
Matched-pair analog comparison for SAR resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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